An In-depth Technical Guide to Ethyl (E)-2-cyano-3-ethoxycrotonate
An In-depth Technical Guide to Ethyl (E)-2-cyano-3-ethoxycrotonate
This guide provides a comprehensive overview of the chemical and physical properties of Ethyl (E)-2-cyano-3-ethoxycrotonate, a versatile building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available technical data with practical insights into its reactivity, synthesis, and applications, ensuring a foundation of scientific integrity and expertise.
Introduction: A Versatile Michael Acceptor
Ethyl (E)-2-cyano-3-ethoxycrotonate, also known as ethyl (2E)-2-cyano-3-ethoxybut-2-enoate, is a multifunctional organic compound. Its structure, featuring a conjugated system with electron-withdrawing cyano and ester groups, renders it an activated alkene. This electronic arrangement makes it a potent Michael acceptor, susceptible to conjugate addition reactions by a wide range of nucleophiles.[1] This reactivity profile is central to its utility as a key intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1]
The strategic placement of the cyano and ethoxy groups on the crotonate backbone allows for diverse chemical transformations, making it a valuable tool for constructing varied molecular architectures. This guide will delve into the specifics of its chemical identity, physicochemical properties, reactivity, synthesis, and safety considerations.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The following section details the key identifiers for Ethyl (E)-2-cyano-3-ethoxycrotonate.
Molecular Structure:
Caption: Molecular Structure of Ethyl (E)-2-cyano-3-ethoxycrotonate
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 932750-29-3[1][2] |
| Molecular Formula | C₉H₁₃NO₃[2][3][4][5] |
| Molecular Weight | 183.20 g/mol [2][3] |
| IUPAC Name | ethyl (2E)-2-cyano-3-ethoxybut-2-enoate[2][6] |
| Synonyms | Ethyl (E)-2-cyano-3-ethoxycrotonate, (E)-2-Cyano-3-ethoxycrotonic acid ethyl ester, Acetic acid, cyano(ethoxyethylidene)-, ethyl ester[1][3] |
| InChI | InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+[2] |
| InChIKey | YKXFOGAYPIPTKF-BQYQJAHWSA-N[2] |
| SMILES | CCO/C(=C(\C#N)/C(=O)OCC)/C[2] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. While extensive experimental data for Ethyl (E)-2-cyano-3-ethoxycrotonate is not widely published, the following table summarizes the available information.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | White to pale yellow crystalline solid.[7][8] | Thermo Fisher Scientific[7], Fisher Scientific[8] |
| Melting Point | 69.5-75.5 °C[7] or 71-73 °C[8] | Thermo Fisher Scientific[7], Fisher Scientific[8] |
| Boiling Point | Not experimentally determined. Predicted: 304.65 °C at 760 mmHg. | LabSolutions[9] |
| Solubility | Data not available. Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | Inferred |
| Density | Data not available. | |
| pKa | Data not available. |
Note: Some properties are predicted and have not been experimentally verified. Researchers should determine these properties experimentally as needed for their specific applications.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two ethyl groups and the methyl group. The protons of the ethoxy group attached to the double bond will likely appear at a different chemical shift than those of the ester ethyl group. The methyl group on the double bond will also have a characteristic chemical shift.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the molecule. The quaternary carbons of the double bond, the cyano group, and the carbonyl group will be readily identifiable.
For reference, the ¹H and ¹³C NMR spectra of the related compound, ethyl crotonate, have been extensively studied and can provide a basis for predicting the spectral features of the title compound.[10]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups present:
-
C≡N (Nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹.
-
C=O (Ester): A strong, sharp peak around 1700-1750 cm⁻¹.
-
C=C (Alkene): A medium-intensity peak around 1620-1680 cm⁻¹.
-
C-O (Ether and Ester): Strong absorption bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 183.20. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group from the ester, and other characteristic fragments.
Reactivity and Synthetic Applications
The reactivity of Ethyl (E)-2-cyano-3-ethoxycrotonate is dominated by the electrophilic nature of the double bond, which is activated by the electron-withdrawing cyano and ester groups.[1]
Michael Addition Reactions
The core reactivity of this compound is its participation in Michael addition (conjugate addition) reactions. A wide variety of nucleophiles can add to the β-carbon of the crotonate backbone.
Caption: Generalized Michael Addition Reaction
Causality in Reactivity: The presence of both the cyano and the ethyl ester groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it highly susceptible to attack by nucleophiles. The ethoxy group at the β-position can also act as a leaving group in some reactions, leading to further transformations.
Applications in Heterocyclic Synthesis
This versatile building block is particularly useful in the synthesis of heterocyclic compounds. The multiple reactive sites allow for cyclization reactions with various binucleophiles. For instance, reaction with hydrazines can lead to the formation of pyrazole derivatives, while reaction with amidines can yield pyrimidines. These heterocyclic cores are prevalent in many biologically active molecules.
While specific examples of the use of Ethyl (E)-2-cyano-3-ethoxycrotonate in the synthesis of named drugs are not readily found in the literature, its structural motifs are present in many developmental compounds. Its utility is inferred from the extensive use of similar cyanoacrylate derivatives in medicinal chemistry.
Synthesis Protocols
The synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate can be envisioned through several standard organic transformations. A plausible and common method is the Knoevenagel condensation.
Proposed Synthesis via Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound (in this case, ethyl cyanoacetate) with a carbonyl compound that has an enolizable ether.
Reaction Scheme:
Caption: Plausible two-step synthesis route.
Step-by-Step Methodology (Hypothetical Protocol):
Note: The following is a generalized, hypothetical protocol based on standard procedures for similar compounds. It should be optimized for specific laboratory conditions.
-
Formation of the Enol Ether:
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add triethyl orthoformate and a catalytic amount of a strong acid (e.g., sulfuric acid).[11]
-
Heat the reaction mixture to drive the formation of the ethyl enol ether of ethyl acetoacetate, removing the ethanol byproduct by distillation.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Purify the intermediate by distillation under reduced pressure.
-
-
Knoevenagel Condensation:
-
Dissolve the purified enol ether intermediate and ethyl cyanoacetate in a suitable solvent (e.g., ethanol or toluene).
-
Add a basic catalyst, such as piperidine or a mild inorganic base.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Ethyl (E)-2-cyano-3-ethoxycrotonate.
-
Self-Validating System: The purity of the final product should be rigorously assessed using multiple analytical techniques, including NMR, IR, and mass spectrometry, to confirm its identity and purity. The melting point should also be determined and compared to literature values.
Safety and Handling
As a reactive chemical intermediate, proper safety precautions must be observed when handling Ethyl (E)-2-cyano-3-ethoxycrotonate.
Table 3: Hazard Information
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][8] |
| Skin Irritation | Causes skin irritation.[2][8] |
| Eye Irritation | Causes serious eye irritation.[2][8] |
| Respiratory Irritation | May cause respiratory irritation.[2][8] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a suitable respirator should be used.
Handling and Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[12]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures:
-
After Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[3]
Conclusion
Ethyl (E)-2-cyano-3-ethoxycrotonate is a valuable and versatile intermediate in organic synthesis. Its highly functionalized and electronically activated structure provides a platform for a variety of chemical transformations, most notably Michael additions and the construction of complex heterocyclic systems. While detailed experimental data on some of its properties are still emerging, its reactivity profile, based on well-understood chemical principles, solidifies its role as a key building block for drug discovery and development. Researchers utilizing this compound should adhere to strict safety protocols and validate its properties for their specific applications.
References
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PubChem. (n.d.). ethyl (2E)-2-cyano-3-ethoxybut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]
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Synerzine. (2018, June 22). Ethyl (E)-crotonate Safety Data Sheet. Retrieved from [Link]
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Godavari Biorefineries Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Ethyl Crotonate. Retrieved from [Link]
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Meta-Sci. (n.d.). Safety Data Sheet Ethyl crotonate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl (2E)-3-ethoxy-2-butenoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-cyano-4-ethoxybut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 3-ethoxybut-2-enoate. Retrieved from [Link]
- Al-Kiswania, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21.
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Worlddrugtracker. (2015, June 14). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-cyano-3-hydroxybut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]
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OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate. Retrieved from [Link]
- Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. مجلة العلوم والدراسات الإنسانية - كلية الآداب والعلوم – المرج.
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ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-cyanocrotonate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the extraction efficiency for 233U source α-recoil ions from the MLL buffer-gas stopping cell. Retrieved from [Link]
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